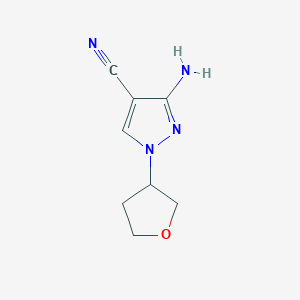
3-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group, a tetrahydrofuran ring, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Amino-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können die Carbonitrilgruppe modifizieren, um verschiedene Derivate zu bilden.
Substitution: Die Aminogruppe und andere Substituenten können an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen wie Temperatur und pH-Wert werden sorgfältig gesteuert, um die gewünschten Produkte zu erhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amine oder andere reduzierte Formen der Verbindung produzieren kann.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-carbonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. Enzyminhibition und Rezeptorbindung.
Medizin: Die Forschung untersucht ihr Potenzial als pharmazeutischer Zwischenstoff und ihre Auswirkungen auf verschiedene biologische Signalwege.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Vorläufer für Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Amino-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-carbonitril beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an aktive Zentren binden und die Aktivität dieser Zielstrukturen hemmen oder modulieren. Die spezifischen beteiligten Signalwege hängen vom biologischen Kontext und der Art der Zielmoleküle ab.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Pyrazolderivate mit unterschiedlichen Substituenten, wie z. B.:
- 3-Amino-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-5-carbonitril
- 3-Amino-1-(Tetrahydrofuran-2-yl)-1H-pyrazol-4-carbonitril
- 3-Amino-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-carboxamid
Einzigartigkeit
Die Einzigartigkeit von 3-Amino-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-carbonitril liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C8H10N4O |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
3-amino-1-(oxolan-3-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H10N4O/c9-3-6-4-12(11-8(6)10)7-1-2-13-5-7/h4,7H,1-2,5H2,(H2,10,11) |
InChI-Schlüssel |
XTZUJTXHZSGZSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1N2C=C(C(=N2)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11779488.png)
![2-(3-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11779495.png)
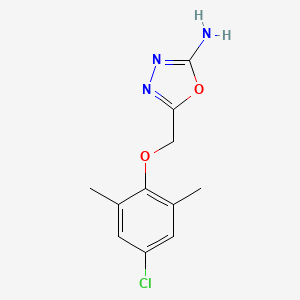
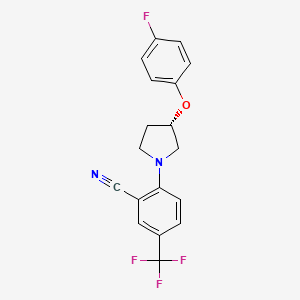
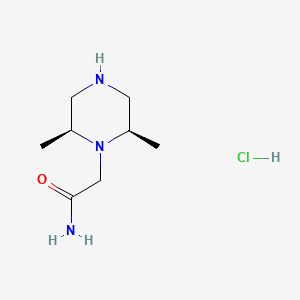
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B11779516.png)

![3,4-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11779529.png)
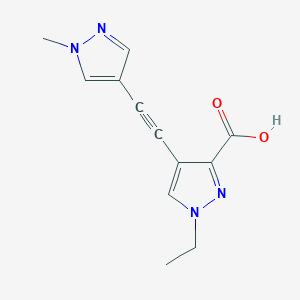
![(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11779550.png)
![5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11779561.png)
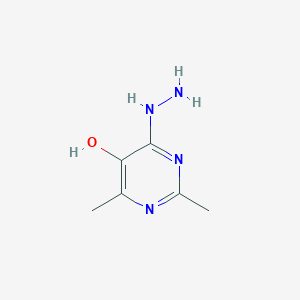
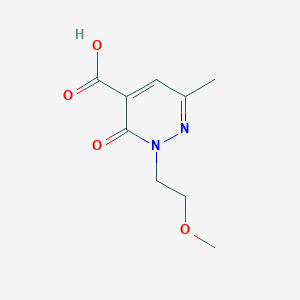
![2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11779577.png)
